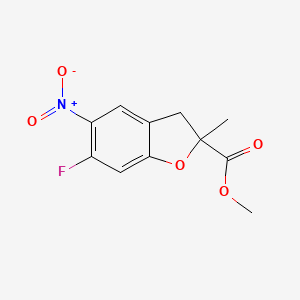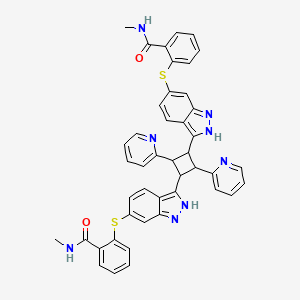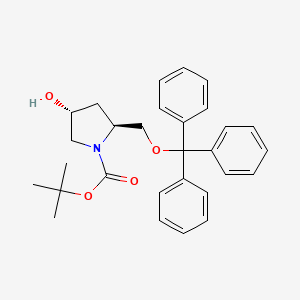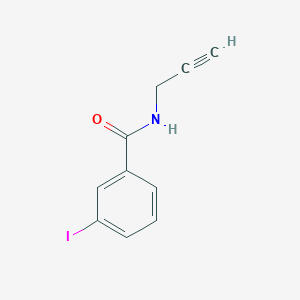
3-iodo-N-(prop-2-yn-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-N-(prop-2-yn-1-yl)benzamide is a chemical compound with the molecular formula C10H8INO and a molecular weight of 285.08 g/mol . It is characterized by the presence of an iodine atom attached to a benzamide ring, with a prop-2-yn-1-yl group as a substituent. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(prop-2-yn-1-yl)benzamide typically involves the iodination of N-(prop-2-yn-1-yl)benzamide. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzamide ring . The reaction is usually carried out under controlled conditions to ensure the selective iodination of the desired position on the benzamide ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-N-(prop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can undergo reduction reactions to modify the benzamide ring or the prop-2-yn-1-yl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Applications De Recherche Scientifique
3-Iodo-N-(prop-2-yn-1-yl)benzamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anti-tubercular agents, has been conducted.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-iodo-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The prop-2-yn-1-yl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Prop-2-yn-1-yl)benzamide: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
3-Iodo-N-(prop-2-yn-1-yl)carbamate: Similar structure but with a carbamate group instead of a benzamide group, leading to different reactivity and applications.
Uniqueness
3-Iodo-N-(prop-2-yn-1-yl)benzamide is unique due to the presence of both the iodine atom and the prop-2-yn-1-yl group.
Propriétés
Formule moléculaire |
C10H8INO |
|---|---|
Poids moléculaire |
285.08 g/mol |
Nom IUPAC |
3-iodo-N-prop-2-ynylbenzamide |
InChI |
InChI=1S/C10H8INO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h1,3-5,7H,6H2,(H,12,13) |
Clé InChI |
QRTBJKCHYZCYRT-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC(=O)C1=CC(=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


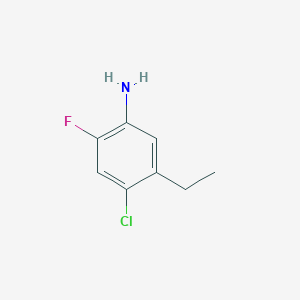

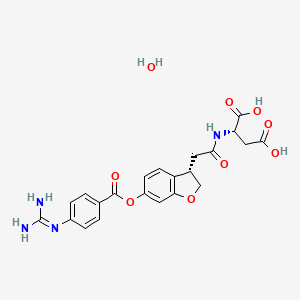


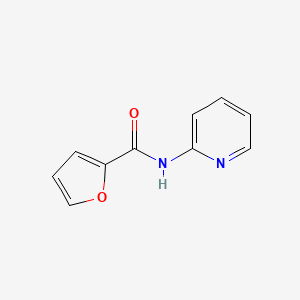
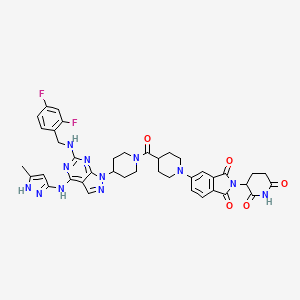

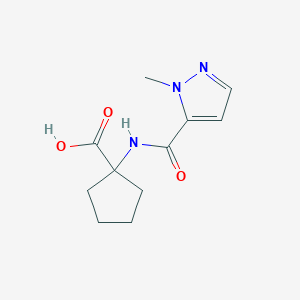
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B14907193.png)
